molecular formula C24H32N4O6S B2856264 N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351612-56-0

N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2856264
M. Wt: 504.6
InChI Key: FHMZXQIEWGWEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H32N4O6S and its molecular weight is 504.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on similar compounds has shown promising antitumor activities. For instance, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Certain compounds demonstrated potent antiproliferative activity, with one inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Antimicrobial and Anticancer Potentials

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized, showcasing significant antimicrobial activity comparable to standard drugs. Additionally, these compounds exhibited anticancer activity, albeit lower than standard drugs. Molecular docking studies supported their potential as anticancer agents (Mehta et al., 2019).

Antibacterial Screening

Compounds incorporating the piperazine nucleus were evaluated for their antibacterial activity. Certain derivatives showed moderate activity towards Bacillus subtilis and Escherichia coli, indicating their potential application in developing new antibacterial agents (Deshmukh et al., 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S.C2H2O4/c1-16(27)17-5-7-18(8-6-17)23-20(28)13-25-9-11-26(12-10-25)14-21-24-19(15-29-21)22(2,3)4;3-1(4)2(5)6/h5-8,15H,9-14H2,1-4H3,(H,23,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMZXQIEWGWEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

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